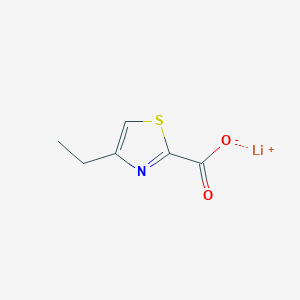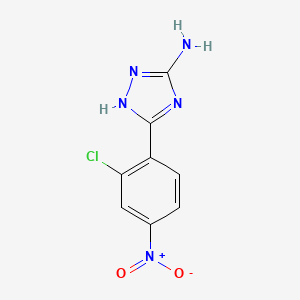![molecular formula C12H8ClN3O2 B13660536 Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which can be achieved using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the imidazoquinoxaline core, which can then be further functionalized to introduce the chlorine substituent and the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain high-purity compounds .
化学反应分析
Types of Reactions
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Cyclization: Intramolecular cyclization reactions are key in the synthesis of imidazoquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and various bases such as N,N-diisopropylethylamine . Reaction conditions often involve the use of dimethyl-formamide as a solvent and visible light to induce cyclization .
Major Products Formed
Major products formed from these reactions include various functionalized imidazoquinoxaline derivatives, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
科学研究应用
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It exhibits significant biological activity, including anticancer properties against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neurodegenerative Diseases:
Pharmacology: It serves as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases and phosphodiesterases.
作用机制
The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with molecular targets such as adenosine and benzodiazepine receptors. It inhibits specific kinases and phosphodiesterases, leading to various biological effects. The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the imidazole ring fusion.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring instead of a quinoxaline ring.
Uniqueness
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H8ClN3O2 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC 名称 |
methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)8-6-16-9-5-3-2-4-7(9)14-10(13)11(16)15-8/h2-6H,1H3 |
InChI 键 |
PVYCWXYNVZUFAL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN2C3=CC=CC=C3N=C(C2=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)





![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)



![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
